2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene
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Overview
Description
2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene is a complex organic compound with a unique structure consisting of three naphthalene units connected through a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene typically involves the bromination of a naphthalene derivative. One common method is the bromination of 2-naphthol, which can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction conditions, including temperature, concentration, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The naphthalene units can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation reactions can produce naphthoquinones.
Scientific Research Applications
2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe in biological assays to study molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the naphthalene units can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
2-bromonaphthalene: A simpler compound with a single naphthalene unit and a bromine atom.
1-bromonaphthalene: Another brominated naphthalene derivative with different substitution patterns.
Uniqueness
2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene is unique due to its three naphthalene units, which provide a larger π-conjugated system. This extended conjugation can enhance its electronic properties and make it more suitable for applications in materials science and organic electronics.
Properties
CAS No. |
847653-20-7 |
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Molecular Formula |
C30H19Br |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene |
InChI |
InChI=1S/C30H19Br/c31-30-19-25-12-6-5-11-24(25)18-29(30)28-17-23-10-4-3-9-22(23)16-27(28)26-14-13-20-7-1-2-8-21(20)15-26/h1-19H |
InChI Key |
CRJMWXZRYSPPOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C=C3C5=CC6=CC=CC=C6C=C5Br |
Origin of Product |
United States |
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